Lipophilicity Advantage: XLogP3 Comparison Against the Free Acid Analog
Methyl 3-prop-2-enylpyrrolidine-3-carboxylate (target) exhibits a computed XLogP3 of 0.7, which is +2.6 log units higher than the corresponding free carboxylic acid, 3-allylpyrrolidine-3-carboxylic acid (CAS 1507141-43-6, XLogP3 = -1.9) [1][2]. This lipophilicity difference is consistent with the well-established effect of methyl esterification on carboxylic acid-containing scaffolds. An XLogP3 near 0.7 falls within the optimal range for oral drug-likeness, whereas the free acid (XLogP3 = -1.9) is substantially more hydrophilic and may exhibit limited passive membrane permeability [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 3-Allylpyrrolidine-3-carboxylic acid (CAS 1507141-43-6): XLogP3 = -1.9 |
| Quantified Difference | Δ XLogP3 = +2.6 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 |
Why This Matters
The 2.6 log unit lipophilicity difference directly impacts predicted membrane permeability and organic-phase extractability, making the methyl ester the preferred form for cell-based assays or synthetic steps requiring organic solubility.
- [1] PubChem. Methyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate. Compound Summary CID 89017875. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1823830-85-8 View Source
- [2] PubChem. 3-(Prop-2-en-1-yl)pyrrolidine-3-carboxylic acid. Compound Summary CID 79421228. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1507141-43-6 View Source
